

(3 α ,5 β ,6 β ,7 α)-BAR501: A Technical Guide to a Selective GPBAR1 Agonist

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Compound of Interest

Compound Name: (3 α ,5 β ,6 β ,7 α)-BAR501

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **(3 α ,5 β ,6 β ,7 α)-BAR501**, a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This document details its mechanism of action, summarizes key experimental data, and provides methodological insights for researchers in the field.

Chemical Structure and Physicochemical Properties

(3 α ,5 β ,6 β ,7 α)-BAR501 is a semi-synthetic bile acid derivative designed for high selectivity towards GPBAR1, lacking activity at the farnesoid X receptor (FXR).^{[1][2]} Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of **(3 α ,5 β ,6 β ,7 α)-BAR501**

Property	Value	Reference
IUPAC Name	(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol	[3]
Alternative Names	(3 α ,5 β ,6 β ,7 β)-6-ethyl-cholane-3,7,24-triol	[4]
CAS Number	1632118-69-4	[4]
Molecular Formula	C ₂₆ H ₄₆ O ₃	[4][5]
Molecular Weight	406.64 g/mol	[5][6]
Appearance	Crystalline solid	[2][4]
Purity	≥95%	[2][4]
Solubility	DMSO: ≥ 50 mg/mL (122.96 mM)[5], Ethanol: 2 mg/mL[1], Water: Insoluble[6]	[1][5][6]
pKa (Predicted)	14.82 ± 0.70	[5]
Storage	-20°C (long term)	[3][5]

Biological Activity and Mechanism of Action

BAR501 is a selective agonist of GPBAR1 with an EC₅₀ of 1 μ M.[5][6] GPBAR1 is a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][7] This initiates a downstream signaling cascade involving protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB), which in turn modulates the transcription of target genes.[3]

The activation of GPBAR1 by BAR501 has been shown to exert a variety of physiological effects, including:

- **Vascular Effects:** Reduces hepatic perfusion pressure and counteracts norepinephrine-induced vasoconstriction.[1][3] It protects against endothelial dysfunction by increasing the expression and activity of cystathionine-γ-lyase (CSE) and endothelial nitric oxide synthase (eNOS), while reducing the expression of endothelin-1 (ET-1).[1][2]
- **Anti-inflammatory Effects:** Shifts macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[2] It has been shown to reduce trinitrobenzenesulfonic acid-induced colitis in mice.[4]
- **Metabolic Effects:** Increases the expression of pro-glucagon (the precursor to GLP-1) in enteroendocrine cells.[5]

The signaling pathway initiated by BAR501 binding to GPBAR1 is depicted below.



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Caption: BAR501 activates GPBAR1, leading to cAMP production and downstream signaling.

Key Experimental Protocols

This section details the methodologies for several key experiments that have characterized the activity of BAR501.

In Vitro Assays

3.1.1. GPBAR1 Transactivation Assay

- **Objective:** To determine the potency and selectivity of BAR501 in activating GPBAR1.
- **Cell Line:** HEK293 cells.[5]
- **Methodology:**

- HEK293 cells are co-transfected with a plasmid encoding human GPBAR1 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene.[5]
- Transfected cells are then treated with varying concentrations of BAR501.
- After a specified incubation period, cell lysates are collected, and luciferase activity is measured as a readout of CRE-mediated gene transcription.
- The EC₅₀ value is calculated from the dose-response curve.[5]
- Results: BAR501 effectively transactivates GPBAR1 with an EC₅₀ of 1 μM.[5][6]

3.1.2. Pro-glucagon mRNA Expression in GLUTAg Cells

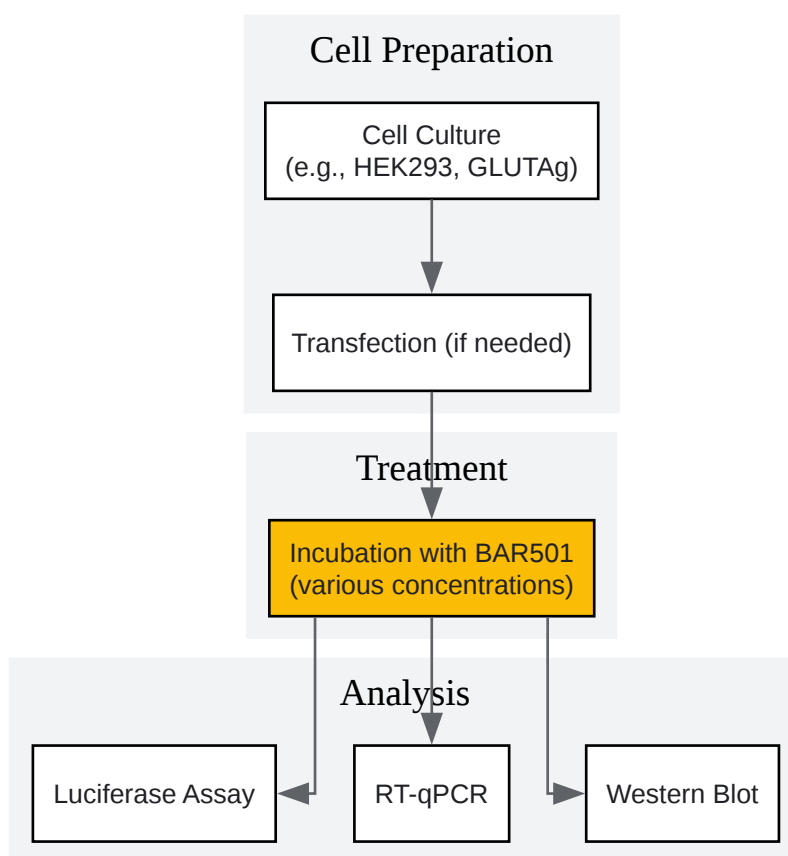
- Objective: To assess the effect of BAR501 on the expression of GLP-1 precursor.
- Cell Line: GLUTAg, a murine enteroendocrine cell line.[5]
- Methodology:
 - GLUTAg cells are treated with BAR501 (e.g., 10 μM).[5]
 - Following incubation, total RNA is extracted from the cells.
 - The expression level of pro-glucagon mRNA is quantified using real-time quantitative PCR (RT-qPCR).
- Results: Exposure to 10 μM BAR501 increases the expression of GLP-1 mRNA by 2.5-fold. [5]

3.1.3. Macrophage Polarization Assay

- Objective: To investigate the effect of BAR501 on macrophage phenotype.
- Cell Source: Spleen-derived macrophages from BALB/c mice.[8]
- Methodology:

- Macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN- γ) to induce a pro-inflammatory (M1) phenotype.
- Cells are co-treated with BAR501.
- The expression of M1 (e.g., Cd38, Fpr2, Gpr18) and M2 (e.g., Egr2, c-myc) phenotype markers is analyzed by RT-qPCR.[8]
- Results: BAR501 reverses the upregulation of M1 markers and the downregulation of M2 markers induced by LPS/IFN- γ , indicating a shift towards an anti-inflammatory M2 phenotype.[8]

The general workflow for these in vitro experiments is illustrated below.



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Caption: A generalized workflow for in vitro cell-based assays with BAR501.

In Vivo Studies

3.2.1. Murine Colitis Model

- Objective: To evaluate the therapeutic potential of BAR501 in a model of inflammatory bowel disease.
- Animal Model: BALB/c mice with trinitrobenzenesulfonic acid (TNBS)-induced colitis.[3]
- Methodology:
 - Colitis is induced in mice by intrarectal administration of TNBS.
 - Mice are treated with BAR501 (e.g., 5 to 30 mg/kg/day) or vehicle by oral gavage.[3]
 - Disease activity is monitored daily by assessing body weight change and a Colitis Disease Activity Index (CDAI).
 - At the end of the study, colons are collected for histological analysis and measurement of inflammatory markers.
- Results: BAR501 dose-dependently attenuates the severity of colitis, reducing weight loss and the CDAI score.[3]

3.2.2. Portal Hypertension Model

- Objective: To assess the effect of BAR501 on hepatic vasoconstriction.
- Animal Model: Naïve rats.[5]
- Methodology:
 - Rats are administered BAR501 (e.g., 15 mg/kg/day) for a specified period (e.g., 6 days).[5]
 - The liver is isolated and perfused at a constant flow rate.
 - The vasomotor response to norepinephrine (NE) is measured by monitoring the perfusion pressure.

- Results: BAR501 treatment attenuates the vasoconstrictor response to NE.[5]

Summary of Quantitative Data

Table 2: Summary of In Vitro Efficacy Data for BAR501

Parameter	Cell Line	Value/Effect	Reference
GPBAR1 Transactivation (EC ₅₀)	HEK293	1 μM	[5][6]
Pro-glucagon (GLP-1) mRNA Expression	GLUTAg	2.5-fold increase (at 10 μM)	[5]
cAMP Production	GLUTAg	Robust increase (at 10 μM)	[5]

Table 3: Summary of In Vivo Efficacy Data for BAR501

Model	Animal	Dosage	Effect	Reference
TNBS-induced Colitis	BALB/c Mice	5-30 mg/kg/day (p.o.)	Dose-dependent reduction in CDAI	[3]
Portal Hypertension	Rats	15 mg/kg/day	Attenuation of norepinephrine-induced vasoconstriction	[5]

Conclusion

(3α,5β,6β,7α)-BAR501 is a valuable research tool for investigating the physiological roles of GPBAR1. Its high selectivity and demonstrated efficacy in various in vitro and in vivo models make it a promising candidate for further investigation in the context of inflammatory and metabolic diseases. This guide provides a foundational understanding of its properties and a starting point for the design of future studies.

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